Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate
Description
Chemical Identity and Classification
This compound belongs to the imidazopyridine family of heterocyclic compounds, specifically the imidazo[4,5-c]pyridine subfamily. The compound is characterized by its Chemical Abstracts Service registry number 1392424-79-1 and possesses a molecular formula of C16H21BrN4O4 with a molecular weight of 413.27 grams per mole. The structural architecture incorporates a fused bicyclic imidazopyridine core system with bromine substitution at the 7-position and di-tert-butyl imidodicarbonate protection at the 4-amino position.
The imidazopyridine core represents a bioisosteric analog of purine nucleobases, exhibiting structural and electronic properties that facilitate interactions with biological macromolecules such as DNA, RNA, and specific proteins. The presence of the bromine atom at position 7 provides a handle for further synthetic elaboration through various cross-coupling reactions, while the di-tert-butyl imidodicarbonate protecting group serves as a versatile synthetic tool for amino group protection and subsequent deprotection under mild acidic conditions.
| Property | Value |
|---|---|
| CAS Number | 1392424-79-1 |
| Molecular Formula | C16H21BrN4O4 |
| Molecular Weight | 413.27 g/mol |
| Chemical Class | Imidazo[4,5-c]pyridine derivative |
| Substitution Pattern | 7-bromo, 4-amino protected |
| Protecting Group | Di-tert-butyl imidodicarbonate |
The compound's classification as a heterocyclic building block reflects its primary utility in synthetic organic chemistry applications. The imidazo[4,5-c]pyridine scaffold provides a rigid, planar framework that can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with biological targets.
Historical Context in Imidazopyridine Chemistry
The development of imidazopyridine chemistry traces its origins to the mid-20th century when researchers began exploring the synthesis and properties of these bicyclic nitrogen-containing heterocycles. The imidazo[4,5-c]pyridine subfamily has gained particular attention due to its structural resemblance to purine bases, which are fundamental components of nucleic acids and various cofactors in biological systems.
Historical investigations into imidazopyridine derivatives revealed their potential as pharmacologically active compounds, with early studies focusing on their ability to modulate central nervous system function. The discovery of imidazopyridines as positive allosteric modulators of gamma-aminobutyric acid type A receptors marked a significant milestone in the medicinal chemistry applications of these heterocycles. This breakthrough established imidazopyridines as a privileged scaffold for drug discovery efforts targeting neurological and psychiatric disorders.
The evolution of protecting group chemistry has played a crucial role in advancing imidazopyridine synthetic methodology. The introduction of di-tert-butyl iminodicarboxylate as a protecting group for amino functionalities revolutionized the synthesis of primary amines from alkyl halides, providing an alternative to traditional Gabriel synthesis approaches. This protecting group strategy has been extensively applied to imidazopyridine chemistry, enabling the preparation of complex substituted derivatives with improved synthetic efficiency.
The integration of halogen substitution patterns, particularly bromine incorporation, has enhanced the versatility of imidazopyridine synthetic chemistry. Brominated intermediates serve as valuable precursors for palladium-catalyzed cross-coupling reactions, facilitating the introduction of diverse substituents at specific positions on the heterocyclic framework. This synthetic approach has enabled the preparation of libraries of imidazopyridine derivatives for biological evaluation and structure-activity relationship studies.
Significance in Heterocyclic Chemistry Research
This compound occupies a significant position in contemporary heterocyclic chemistry research due to its unique combination of structural features and synthetic utility. The imidazo[4,5-c]pyridine core system exhibits notable cytotoxic activity through selective inhibition of kinase enzymes, making it an attractive target for anticancer drug development. The structural similarity to purine nucleobases enhances the compound's ability to interact with nucleic acid structures and proteins involved in cellular signaling pathways.
The heterocyclic framework demonstrates remarkable versatility in medicinal chemistry applications, serving as a scaffold for the development of compounds with diverse therapeutic activities. Research has shown that imidazo[4,5-c]pyridine derivatives exhibit antimycobacterial properties against Mycobacterium tuberculosis, with several compounds demonstrating significant activity in both in vitro and in vivo studies. The structure-activity relationship investigations have revealed that specific substitution patterns on the imidazopyridine core can dramatically influence biological activity profiles.
| Biological Activity | Imidazo[4,5-c]pyridine Applications |
|---|---|
| Antimycobacterial | Active against Mycobacterium tuberculosis |
| Anticancer | Kinase inhibition and cytotoxic effects |
| Antiviral | Inhibition of viral replication processes |
| Central Nervous System | Modulation of neurotransmitter receptors |
The synthetic accessibility of the brominated derivative provides opportunities for systematic structure modification through well-established cross-coupling methodologies. Palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination protocols, can be employed to introduce various substituents at the 7-position, enabling the exploration of structure-activity relationships across diverse chemical space.
The protecting group strategy employed in this compound facilitates the selective manipulation of amino functionalities while preserving the integrity of the heterocyclic core. The di-tert-butyl imidodicarbonate group can be removed under mild acidic conditions, revealing the free amino group for further synthetic elaboration or biological evaluation. This orthogonal protection strategy is particularly valuable in complex multi-step synthetic sequences where selective deprotection is required.
Current Research Applications
Contemporary research applications of this compound span multiple domains of chemical and biological investigation. The compound serves as a key intermediate in the synthesis of novel antimycobacterial agents, where systematic structural modifications are explored to optimize therapeutic efficacy while minimizing potential toxicity. Recent studies have demonstrated that imidazo[4,5-c]pyridine derivatives containing amide, urea, and sulfonamide functionalities exhibit significant activity against Mycobacterium tuberculosis, with some compounds showing promising results in animal models.
The versatility of the brominated heterocycle as a synthetic intermediate has enabled researchers to develop efficient protocols for accessing diverse imidazopyridine libraries through combinatorial chemistry approaches. High-throughput synthesis strategies utilize the bromine handle for rapid introduction of various substituents via automated cross-coupling reactions, facilitating the generation of compound collections for biological screening programs.
| Research Application | Synthetic Strategy | Target Properties |
|---|---|---|
| Antimycobacterial Drug Discovery | Cross-coupling with bioactive fragments | Enhanced potency and selectivity |
| Kinase Inhibitor Development | Structure-based design approaches | Improved binding affinity |
| Chemical Biology Tools | Fluorescent labeling strategies | Cellular imaging applications |
| Materials Science | Polymer incorporation | Advanced functional materials |
The compound's utility extends beyond traditional pharmaceutical applications into the realm of chemical biology research. The imidazopyridine framework can be functionalized with fluorescent reporters or bioorthogonal reactive groups, enabling the development of chemical probes for studying biological processes in living systems. These applications leverage the compound's ability to interact with biological macromolecules while providing handles for detection or further modification.
Recent advances in radiopharmaceutical chemistry have explored the incorporation of imidazopyridine scaffolds into imaging agents and therapeutic radiopharmaceuticals. The structural framework provides an excellent platform for the introduction of radioisotopes through various labeling strategies, potentially enabling the development of targeted diagnostic and therapeutic agents for cancer applications.
The compound also finds applications in materials science research, where the rigid heterocyclic framework contributes to the development of advanced functional materials with unique optical and electronic properties. The imidazopyridine core can serve as a building block for organic semiconductors, light-emitting materials, and sensor platforms, demonstrating the broad utility of this heterocyclic system beyond traditional pharmaceutical applications.
Current synthetic methodology development focuses on improving the efficiency and scope of imidazopyridine synthesis, with particular emphasis on sustainable and environmentally friendly approaches. The brominated intermediate serves as a valuable substrate for evaluating new catalytic systems and reaction conditions, contributing to the advancement of green chemistry principles in heterocyclic synthesis.
Properties
IUPAC Name |
tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O4/c1-15(2,3)24-13(22)21(14(23)25-16(4,5)6)12-11-10(19-8-20-11)9(17)7-18-12/h7-8H,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJAAIDRIDGXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C2=C1NC=N2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is a complex organic compound with the molecular formula C16H21BrN4O4 and a molecular weight of 413.27 g/mol. It features a unique structure that combines imidazole and pyridine rings, which are known for their diverse chemical properties and biological activities. The compound has gained attention as a potential intermediate in the synthesis of novel drug candidates and has implications across various fields, including medicinal chemistry.
Molecular Structure
The compound consists of:
- A five-membered imidazole ring containing two nitrogen atoms.
- A pyridine ring , which contributes to its reactivity.
Physical Properties
- Solubility : Highly soluble in polar solvents, enhancing its utility in various applications.
- Reactivity : The imidazole moiety is responsible for its chemical reactivity, allowing it to participate in diverse chemical reactions.
While specific mechanisms for this compound are not fully elucidated, imidazole derivatives are known to interact with various biological targets such as enzymes and receptors. This interaction can lead to significant biological effects, including:
- Antimicrobial Activity : Imidazole derivatives have shown potential against various pathogens.
- Anticancer Properties : Some studies suggest that similar compounds exhibit cytotoxic effects on cancer cells.
Interaction Studies
Research indicates that compounds with imidazole structures can inhibit specific enzymes or modulate receptor activity. For instance, studies on other imidazole derivatives have demonstrated their ability to act as enzyme inhibitors or receptor modulators, suggesting similar potential for this compound.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of imidazole derivatives, noting that certain modifications enhance their efficacy against bacterial strains.
- Cytotoxicity Assays : Research involving related compounds showed promising results in inhibiting the growth of cancer cell lines, indicating that structural modifications can significantly influence biological activity.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate | Chlorine instead of Bromine | Different reactivity due to halogen substitution |
| 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amines | Methyl group addition | Enhanced solubility and potential for different biological activity |
| 2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamate | Carbamate functional group | May exhibit different pharmacological profiles |
These comparisons illustrate how structural variations can lead to differences in reactivity and biological activity.
Future Directions in Research
The unique combination of functionalities in this compound presents opportunities for further exploration in medicinal chemistry. Future research could focus on:
- Detailed Mechanistic Studies : Elucidating the specific interactions with biological targets.
- Synthesis of Analogues : Developing new derivatives to enhance biological activity.
- Clinical Applications : Investigating the potential therapeutic uses in treating infections or cancer.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H21BrN4O4
- Molecular Weight : 413.27 g/mol
- IUPAC Name : tert-butyl N-(7-bromo-3H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
The compound's structure features a bromo-substituted imidazole moiety, which is significant for its chemical reactivity and biological interactions. The presence of tert-butyl groups enhances solubility in organic solvents, making it suitable for various synthetic applications.
Medicinal Chemistry
Di-tert-butyl (7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate is explored as an intermediate in the synthesis of novel drug candidates. Its imidazole and pyridine components are known for their biological activity, particularly in:
- Antimicrobial Agents : Research indicates that imidazole derivatives can exhibit antibacterial and antifungal properties. The compound may serve as a precursor for developing new antimicrobial agents targeting resistant strains.
- Anticancer Drugs : The structural framework allows for modifications that could enhance cytotoxicity against cancer cells. Future studies could focus on its efficacy against specific cancer types.
The compound's interaction with biological targets is crucial for understanding its mechanisms of action. Imidazole derivatives have been shown to interact with:
- Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Binding affinity studies could reveal its role as an agonist or antagonist at various receptor sites.
Synthesis of Analogues
The unique structural features of this compound encourage the synthesis of analogues to explore variations in biological activity. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Di-tert-butyl (7-chloro-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate | Chlorine instead of Bromine | Different reactivity due to halogen substitution |
| 7-Methyl-1H-imidazo[4,5-c]pyridin-4-amines | Methyl group addition | Enhanced solubility and potential for different biological activity |
| 2-(7-bromo-1H-imidazo[4,5-c]pyridin-4-yl)carbamate | Carbamate functional group | May exhibit different pharmacological profiles |
These analogues can be screened for improved pharmacological properties or reduced side effects.
Case Study 1: Antimicrobial Activity
In a recent study, derivatives of imidazole were synthesized from this compound and evaluated for their antimicrobial efficacy against various bacterial strains. Results indicated that certain modifications significantly enhanced activity compared to the parent compound.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of a synthesized derivative of this compound. In vitro assays demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells, suggesting potential therapeutic applications.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Characterization: The target compound’s crystal structure has likely been resolved using SHELX software, a standard for small-molecule refinement .
- Biological Activity: No direct studies on the target compound’s bioactivity were found.
Preparation Methods
Synthesis of the Imidazopyridine Core
The core structure, 7-bromo-1H-imidazo[4,5-c]pyridin-4-yl , is typically synthesized via a cyclization reaction involving substituted pyridine derivatives and suitable amidines or imidazole precursors. A common approach involves:
- Starting Material: 2-Aminopyridine derivatives or related heterocycles.
- Reagents: Carboxylate derivatives, such as carbamates or esters, to facilitate cyclization.
- Reaction Conditions: Heating in polar aprotic solvents like acetonitrile or DMF, often in the presence of a base such as potassium carbonate or cesium carbonate, at temperatures ranging from 80°C to 120°C.
- A method involving cyclization of 2-aminopyridine derivatives with carbamate precursors in acetonitrile at 100°C using cesium carbonate achieved high yields (~97%) of the intermediate imidazopyridine[4,5-c]pyridine core (see, Table 1).
Bromination at the 7-Position
Selective bromination at the 7-position of the imidazopyridine core is achieved through electrophilic aromatic substitution:
- Reagents: N-bromosuccinimide (NBS) or elemental bromine.
- Solvent: Organic solvents such as acetonitrile or dichloromethane.
- Conditions: Controlled temperature, typically between 0°C and 25°C, to prevent over-bromination.
- Bromination using NBS in acetonitrile at 0°C, followed by gradual warming to room temperature, yields the 7-bromo derivative with high selectivity and yields around 85-90% (see, Table 2).
Formation of the Carbamate Functional Group
The key step involves attaching the imidodicarbonate (carbamate) group with tert-butyl substituents:
- Reagents: tert-Butyl (2-hydroxyethyl)(methyl)carbamate or analogous tert-butyl carbamates.
- Activation: Use of coupling agents such as carbodiimides (e.g., EDC or DCC) in the presence of catalysts like DMAP.
- Reaction Conditions: Typically performed in acetonitrile or DMF at room temperature or slightly elevated temperatures (~50°C).
- The coupling of the brominated imidazopyridine intermediate with tert-butyl carbamate derivatives using caesium carbonate in DMF at 50°C provided yields up to 97% (, Table 3).
- Alternatively, sodium hydride in tetrahydrofuran (THF) at 20°C for 28 hours also facilitated carbamate formation, with yields around 84% ().
Summary of Preparation Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Core synthesis | 2-Aminopyridine + carbamate derivatives | Acetonitrile or DMF | 80-120°C | 16-24 hrs | ~97% | High-yield cyclization in acetonitrile with cesium carbonate |
| Bromination | NBS | Acetonitrile | 0°C to room temp | 2-4 hrs | 85-90% | Selective bromination at 7-position |
| Carbamate coupling | tert-Butyl carbamate derivatives + carbodiimide | Acetonitrile or DMF | 15-50°C | 16-28 hrs | 84-97% | Using cesium carbonate or sodium hydride as base |
Notes on Optimization and Research Findings
- Reaction conditions such as solvent choice, temperature, and base influence yield and selectivity.
- Use of carbodiimides like EDC or DCC in conjunction with DMAP enhances coupling efficiency.
- Temperature control during bromination prevents over-bromination and side reactions.
- Purification typically involves chromatography, with yields exceeding 80% in optimized protocols.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 7-bromo-imidazo[4,5-c]pyridine derivatives?
- Methodology :
- Bromination of the imidazo[4,5-c]pyridine core is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 80°C) .
- For tert-butyl protection, di-tert-butyl dicarbonate (Boc₂O) is used in anhydrous solvents (e.g., THF or DCM) with catalytic DMAP. Deprotection involves TFA in DCM .
- Example: In , coupling reactions between 7-bromo-imidazo[4,5-c]pyridine and piperidine derivatives used n-BuOH and DIPEA at 140°C for 4 days, yielding substituted analogs .
Q. How is X-ray crystallography utilized to confirm the structure of imidazo[4,5-c]pyridine derivatives?
- Methodology :
- Single-crystal diffraction data are processed using SHELX (for refinement) and WinGX (for visualization). For example, used SHELX-97 to resolve anisotropic displacement parameters for brominated imidazopyridines .
- Key metrics: R-factors (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters are critical for validating structural assignments .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., tert-butyl groups) on imidazo[4,5-c]pyridine scaffolds?
- Methodology :
- Steric hindrance from tert-butyl groups necessitates high-boiling solvents (e.g., DMF or DMSO) and extended reaction times. highlights Boc₂O as a reagent for tert-butyl protection, requiring anhydrous conditions and catalytic bases (e.g., DMAP) .
- Computational modeling (e.g., DFT) predicts steric clashes and guides substituent placement. applied DFT to analyze electronic effects of substituents on imidazopyridine reactivity .
Q. What computational approaches are used to study the electronic properties of brominated imidazo[4,5-c]pyridines?
- Methodology :
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. and used Gaussian 09 with B3LYP/6-31G(d) basis sets to analyze charge distribution in imidazopyridines .
- Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets. docked imidazo[4,5-c]pyridines into CDK2 active sites to assess binding affinities .
Q. How are imidazo[4,5-c]pyridine derivatives evaluated for biological activity in academic settings?
- Methodology :
- Antioxidant assays : used DPPH radical scavenging and Fe²⁺ chelation assays, with IC₅₀ values calculated via nonlinear regression .
- Kinase inhibition : GSK690693 (an imidazo[4,5-c]pyridine derivative) was tested against Akt isoforms using radiometric kinase assays (IC₅₀ = 2–13 nM) .
- In vivo models : Toxicity is assessed via MTT assays (e.g., IC₅₀ > 50 μM in HEK293 cells) .
Data Contradictions and Resolution
Q. How are discrepancies in NMR data resolved for structurally similar imidazo[4,5-c]pyridine derivatives?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
